3-(3,5-Difluorobenzoyl)pyridine
Description
3-(3,5-Difluorobenzoyl)pyridine is a fluorinated aromatic compound characterized by a pyridine ring substituted at the 3-position with a 3,5-difluorobenzoyl group. This structure combines the electron-withdrawing effects of fluorine atoms with the aromatic π-system of pyridine, making it a candidate for applications in medicinal chemistry, material science, and catalysis. The fluorine atoms enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding and hydrophobic effects, which are critical in ligand-receptor binding .
Properties
IUPAC Name |
(3,5-difluorophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-10-4-9(5-11(14)6-10)12(16)8-2-1-3-15-7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWVTOBOEMGCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorobenzoyl)pyridine typically involves the reaction of 3,5-difluorobenzoyl chloride with pyridine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorobenzoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
3-(3,5-Difluorobenzoyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-(3,5-Difluorobenzoyl)pyridine, it is essential to compare it with compounds sharing structural motifs, such as benzoyl-substituted heterocycles or fluorinated analogs. Below is a detailed analysis:
Electronic and Steric Effects
- 3-Benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine (): This compound features a pyrrolo[2,3-b]pyridine core with a benzoyl group at the 3-position and a 3,4-dimethoxyphenyl substituent at the 5-position. The pyrrolo[2,3-b]pyridine core also introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity compared to pyridine .
| Property | This compound | 3-Benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine |
|---|---|---|
| Aromatic Core | Pyridine | Pyrrolo[2,3-b]pyridine |
| Substituent Electronic Effects | Electron-withdrawing (F atoms) | Electron-donating (OCH₃ groups) |
| Hydrogen-Bonding Capacity | Moderate (pyridine N) | High (pyrrolopyridine N, methoxy O) |
Biological Activity
3-(3,5-Difluorobenzoyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyridine derivatives with difluorobenzoyl chlorides. The reaction conditions often include the use of solvents such as dichloromethane and catalysts that facilitate nucleophilic substitution reactions. The general synthetic pathway can be summarized as follows:
- Preparation of Difluorobenzoyl Chloride : The starting material is synthesized through the fluorination of benzoyl chloride.
- Nucleophilic Attack : Pyridine acts as a nucleophile and attacks the carbonyl carbon of the difluorobenzoyl chloride.
- Isolation and Purification : The resulting product is purified using standard techniques such as recrystallization or chromatography.
Table 1: Summary of Synthetic Pathway
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Synthesis of difluorobenzoyl chloride | Fluorination reaction |
| 2 | Nucleophilic substitution with pyridine | Solvent: CH2Cl2, Catalyst: TBD |
| 3 | Purification | Recrystallization or chromatography |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve interference with bacterial protein synthesis, similar to other pyridine derivatives.
Anticancer Properties
In vitro studies have revealed that this compound has potential anticancer activity against several cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, a case study involving human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antimicrobial | Various bacterial strains | Inhibition of protein synthesis |
| Anticancer | Human breast cancer cells | Induction of apoptosis via caspase activation |
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option.
- Cancer Cell Line Study : A detailed investigation into the effects on MCF-7 breast cancer cells indicated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptotic changes.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Synthesis Inhibition : Similar to other pyridine derivatives, it likely disrupts ribosomal function.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Fluorine Substitution Effects : The presence of fluorine atoms can enhance lipophilicity and bioavailability, facilitating better cell membrane penetration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
